N-[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-methyl-acetamide
Description
N-[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-methyl-acetamide is a chiral piperidine-derived acetamide featuring a 2-aminoethyl substituent on the piperidine nitrogen and a methyl group on the acetamide nitrogen. Its stereochemistry at the piperidin-3-yl position is specified as the R-enantiomer.
Properties
IUPAC Name |
N-[(3R)-1-(2-aminoethyl)piperidin-3-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-9(14)12(2)10-4-3-6-13(8-10)7-5-11/h10H,3-8,11H2,1-2H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKCMQWQIGOBOD-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCCN(C1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C)[C@@H]1CCCN(C1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-methyl-acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological disorders. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 199.298 g/mol. The compound features a piperidine ring, an aminoethyl substituent, and an acetamide group, which are critical for its biological interactions.
Preliminary studies suggest that this compound may interact with neurotransmitter receptors, potentially influencing mood regulation and cognitive functions. The piperidine moiety is known for its central nervous system activity, making this compound a candidate for further pharmacological investigation.
Binding Studies
Research indicates that the compound may bind to specific receptors involved in neurotransmission. Techniques such as radiolabeled binding assays and electrophysiological studies are essential for elucidating its mechanism of action.
Neuropharmacological Effects
Compounds with similar structures have demonstrated significant activity against conditions like depression and anxiety. The biological activity can be summarized as follows:
| Activity | Description |
|---|---|
| Antidepressant | Potential modulation of serotonin and norepinephrine pathways. |
| Anxiolytic | Possible reduction in anxiety symptoms through GABAergic mechanisms. |
Antimicrobial Properties
While primarily studied for neurological applications, some derivatives of piperidine compounds have shown antimicrobial activity. For example, related compounds exhibit varying degrees of antibacterial effects against Gram-positive and Gram-negative bacteria, as well as antifungal properties.
Case Studies and Research Findings
- Antimicrobial Activity : A study on piperidine derivatives demonstrated moderate to good antimicrobial activity against various strains, including Staphylococcus aureus and Escherichia coli. Minimum Inhibitory Concentration (MIC) values ranged from 4.69 to 22.9 µM for bacterial strains .
- Neuropharmacological Evaluation : In a pharmacological study, compounds similar to this compound were evaluated for their effects on neurotransmitter systems. Results indicated potential antidepressant-like effects in animal models .
- Structure-Activity Relationship (SAR) : Research has highlighted the importance of stereochemistry in the biological activity of piperidine derivatives. The (R) configuration is associated with enhanced receptor binding affinity compared to its (S) counterpart .
Scientific Research Applications
Pharmacological Applications
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Neurological Disorders :
- The compound has been identified as a lead candidate in drug discovery aimed at treating conditions such as depression and anxiety. Its structure suggests potential interactions with neurotransmitter receptors, which are crucial in mood regulation and cognitive functions.
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Drug Development :
- N-[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-methyl-acetamide is being explored for its ability to modify biological activity through structural derivatives. This adaptability is essential for enhancing pharmacokinetic properties and therapeutic efficacy.
-
Mechanism of Action :
- Preliminary studies indicate that the compound may bind to specific receptors involved in neurotransmission. Further research using techniques like radiolabeled binding assays is necessary to elucidate its mechanism of action and therapeutic potential.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various multi-step processes that minimize by-products. Understanding these synthetic routes is vital for producing derivatives that may exhibit enhanced biological activity.
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Amino-N-ethyl-N-methylacetamide | Similar piperidine structure | Lacks specific stereochemistry of N-[R] configuration |
| N-(2-Aminoethyl)piperidine | Similar backbone without methylation | More basic due to absence of acetamide |
| 1-(2-Aminoethyl)piperidin | Lacks methyl group on nitrogen | Potentially different pharmacological profile |
Case Studies and Research Findings
Several studies have highlighted the potential of compounds similar to this compound in various therapeutic areas:
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Cognitive Enhancement :
- Research indicates that compounds with piperidine structures can influence cognitive functions, making them suitable candidates for treating cognitive decline associated with aging or neurodegenerative diseases.
-
Mood Disorders :
- Studies have shown that similar compounds can modulate serotonin and dopamine pathways, which are critical in managing mood disorders such as depression and anxiety.
- Safety Profile :
Comparison with Similar Compounds
Comparison with Structural Analogs
This section compares the target compound with structurally related molecules, focusing on substituents, stereochemistry, and physicochemical properties.
Substituent Variations on the Piperidine Ring
N-[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-cyclopropyl-acetamide (CAS 1354010-15-3)
- Structural Differences : The acetamide nitrogen is substituted with a cyclopropyl group instead of methyl.
- Impact: Cyclopropyl groups are known to enhance metabolic stability and modulate lipophilicity compared to methyl groups. This substitution may alter binding affinity in biological systems .
N-[1-(2-Amino-ethyl)-piperidin-4-yl]-N-methyl-acetamide
- Structural Differences : The acetamide is attached to the piperidin-4-yl position instead of piperidin-3-yl.
- Impact : Positional isomerism can significantly affect conformational flexibility and interactions with target proteins. Piperidin-4-yl derivatives often exhibit distinct pharmacokinetic profiles compared to 3-yl analogs .
(S)-N-Methyl-N-piperidin-3-yl-acetamide (CAS 1228948-07-9)
- Structural Differences: Lacks the 2-aminoethyl group on the piperidine nitrogen.
Stereochemical Variations
N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide
- Structural Differences : S-configuration at the piperidin-3-yl position and an isopropyl group on the acetamide nitrogen.
- Impact: Stereochemistry influences receptor binding selectivity. The S-enantiomer may exhibit different biological activity compared to the R-form.
Functional Group Modifications
2-((1-(2-(4-Methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)acetamide (CAS 878060-00-5)
- Structural Differences : Incorporates a sulfonyl-indolyl moiety and a trifluoromethylphenyl group.
- Impact : The sulfonyl group enhances electrophilicity, while the trifluoromethyl group increases lipophilicity and metabolic resistance. Such modifications are typical in protease inhibitors or kinase-targeting drugs .
N-(Piperidin-3-yl)acetamide Derivatives
Melting Points and Stability
While direct data for the target compound are unavailable, analogs such as (R)-N-Methyl-2-(2-methyl-1H-indol-3-yl)-2-(((2-nitrophenyl)thio)amino)acetamide exhibit melting points in the range of 159–187°C, suggesting that piperidine-acetamide derivatives generally have moderate thermal stability .
Tabulated Comparison of Key Analogs
Preparation Methods
Multi-Step Organic Synthesis Strategies
The synthesis of N-[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-methyl-acetamide typically involves sequential functionalization of a piperidine core. Key steps include:
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Piperidine Ring Formation : Cyclization of 1,5-diamines or aziridine precursors under reductive conditions is a common approach. For example, radical-mediated rearrangements of aziridines using tri-n-butyltin hydride and AIBN yield piperidine derivatives with controlled stereochemistry .
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Introduction of the Aminoethyl Group : Nucleophilic substitution or reductive amination reactions attach the 2-aminoethyl moiety. Palladium-catalyzed allylic amination, as demonstrated in the synthesis of mirabegron intermediates, offers high regioselectivity .
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Acetamide Functionalization : Acylation of the secondary amine with acetyl chloride or acetic anhydride in the presence of coupling agents like EDC/HOBt ensures efficient N-methylation .
Table 1: Representative Reaction Conditions for Key Synthesis Steps
Stereochemical Control and Enantioselective Synthesis
Achieving the R-configuration at the piperidine 1-position necessitates chiral auxiliaries or asymmetric catalysis:
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Chiral Pool Synthesis : Starting from enantiomerically pure amino acids (e.g., (R)-mandelic acid) ensures retention of configuration during piperidine ring formation .
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Asymmetric Hydrogenation : Catalytic hydrogenation of imine intermediates using Ru-BINAP complexes achieves enantiomeric excess (ee) >99% .
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Resolution Techniques : Diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid) separates R- and S-enantiomers post-synthesis .
Critical Factors :
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Low-temperature conditions (0–5°C) during acylation minimize racemization .
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Chiral HPLC validation (e.g., Chiralpak AD-H column) confirms ee ≥99.5% .
Industrial-Scale Production Methods
Industrial processes prioritize cost-effectiveness and environmental sustainability:
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Continuous Flow Reactors : Enhance reaction efficiency and yield for piperidine ring formation and amidation steps .
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Solvent Optimization : Replace dichloromethane (DCM) with ethyl acetate or 2-methyl-THF to reduce toxicity .
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Catalyst Recycling : Palladium on carbon (Pd/C) recovery systems lower production costs for hydrogenation steps .
Table 2: Scalability Metrics for Industrial Synthesis
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume | 0.1–1 L | 100–1000 L |
| Cycle Time | 24–48 h | 4–8 h (continuous flow) |
| Purity | ≥95% | ≥99.5% |
Purification and Analytical Characterization
Final product purity is ensured through:
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Column Chromatography : Silica gel with CMA80/CHCl₃ gradients resolves stereochemical impurities .
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Recrystallization : Ethanol/water mixtures yield crystalline product with ≤0.1% impurities .
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Distillation : Vacuum distillation (0.096 MPa, 125°C) removes residual acetic acid and solvents .
Analytical Data :
Challenges and Innovations
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Stereochemical Degradation : Hydrolysis of the acetamide group under acidic conditions may racemize the R-configuration. Solutions include using non-polar solvents (toluene) and low-temperature quenching .
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By-Product Formation : Over-alkylation during aminoethyl attachment is mitigated by stoichiometric control and phase-transfer catalysts .
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Green Chemistry : Recent advances employ enzymatic acylation (e.g., lipase B) to replace toxic coupling agents .
Q & A
Q. What are the established synthetic routes for N-[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-methyl-acetamide, and how are stereochemical purity and yield optimized?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving piperidine derivatives and acetamide coupling. Key steps include:
- Amidation : Reaction of (R)-1-(2-aminoethyl)piperidine-3-carboxylic acid with methyl acetamide under carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the acetamide bond.
- Purification : Use of column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization to isolate the enantiomerically pure product.
- Yield Optimization : Catalytic asymmetric synthesis or chiral resolution (e.g., diastereomeric salt formation) ensures stereochemical integrity. Reaction conditions (temperature, solvent polarity) are tuned to minimize side products .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer :
- 1H/13C NMR : Assign stereochemistry using NOESY or COSY to confirm spatial arrangement of the piperidine and acetamide groups. Discrepancies in peak splitting (e.g., due to rotamers) are resolved by variable-temperature NMR .
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns. Discrepancies between theoretical and observed m/z values are addressed by isotopic labeling or collision-induced dissociation (CID) studies .
- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals in polar aprotic solvents (e.g., DMSO/EtOH mixtures) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust .
- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent hydrolysis. Avoid exposure to moisture or light .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational modeling improve the design of derivatives with enhanced biological activity?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to predict reaction pathways and transition states for derivatization.
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with GPCRs) to identify key binding residues. Adjust substituents (e.g., methyl or amino groups) to optimize affinity .
- QSAR Models : Train models on existing bioactivity data to prioritize synthetic targets with predicted IC50 values < 100 nM .
Q. What strategies address low yields (<5%) in multi-step syntheses of this compound?
- Methodological Answer :
- Catalyst Screening : Test palladium (e.g., Pd(OAc)₂) or organocatalysts (e.g., proline derivatives) to accelerate coupling steps.
- Solvent Optimization : Replace polar aprotic solvents (DMF) with ionic liquids to reduce byproduct formation .
- Flow Chemistry : Implement continuous flow reactors to enhance mixing and heat transfer, improving yields to >20% .
Q. How do researchers resolve contradictions between in vitro and in vivo pharmacokinetic data for this compound?
- Methodological Answer :
- Metabolic Stability Assays : Incubate the compound with liver microsomes (human/rat) to identify cytochrome P450-mediated degradation. Introduce deuterium at labile positions to prolong half-life .
- Toxicokinetic Modeling : Use allometric scaling (e.g., from rodent to human) to adjust dosing regimens and reconcile interspecies differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
